molecular formula C17H30N2O3S B14466219 5-Amino-1,3,3-trimethylcyclohexanemethylamine toluene-p-sulphonate CAS No. 68133-56-2

5-Amino-1,3,3-trimethylcyclohexanemethylamine toluene-p-sulphonate

Cat. No.: B14466219
CAS No.: 68133-56-2
M. Wt: 342.5 g/mol
InChI Key: ZBVBXDSQFYHMPD-UHFFFAOYSA-N
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Description

5-Amino-1,3,3-trimethylcyclohexanemethylamine toluene-p-sulphonate is a cyclo-aliphatic diamine compoundThis compound is a mixture of cis and trans isomers and is known for its high reactivity and versatility in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,3-trimethylcyclohexanemethylamine involves the alkaline condensation of acetone to isophorone, followed by amination with ammonia and hydrogen . The reaction conditions typically include:

    Temperature: 160-250°C

    Pressure: 30 psi

    Catalysts: Various catalysts can be used to facilitate the reaction, including metal catalysts.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,3-trimethylcyclohexanemethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Scientific Research Applications

5-Amino-1,3,3-trimethylcyclohexanemethylamine toluene-p-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,3,3-trimethylcyclohexanemethylamine involves its interaction with epoxy groups in resins, leading to cross-linking and curing. The molecular targets include:

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(aminomethyl)-3,5,5-trimethylcyclohexane: Another cyclo-aliphatic diamine with similar properties.

    N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine: Used in similar applications but with different structural properties.

Uniqueness

5-Amino-1,3,3-trimethylcyclohexanemethylamine stands out due to its high reactivity and versatility in various applications. Its ability to form strong covalent bonds with epoxy groups makes it a preferred choice for epoxy curing agents .

Properties

CAS No.

68133-56-2

Molecular Formula

C17H30N2O3S

Molecular Weight

342.5 g/mol

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C10H22N2.C7H8O3S/c1-9(2)4-8(12)5-10(3,6-9)7-11;1-6-2-4-7(5-3-6)11(8,9)10/h8H,4-7,11-12H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

ZBVBXDSQFYHMPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC(CC(C1)(C)CN)N)C

Related CAS

2855-13-2 (Parent)

Origin of Product

United States

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